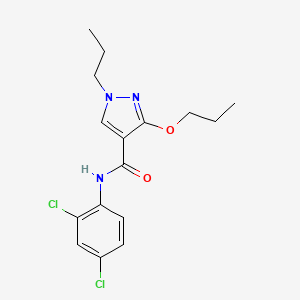

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBPPFHAKIBPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloroaniline with propyl bromide to form N-(2,4-dichlorophenyl)-propylamine. This intermediate is then reacted with 3-propoxy-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis :

- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications.

Biology

- Biological Activity :

- The compound has been studied for its anti-inflammatory , antimicrobial , and antifungal properties.

- Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |

| N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | Up to 85% at 10 µM | Up to 93% at 10 µM |

- Antimicrobial Properties :

- The compound exhibits significant antibacterial and antifungal activities against various pathogens, including E. coli and S. aureus.

- Studies have shown that related pyrazole derivatives possess minimum inhibitory concentrations (MIC) indicating their effectiveness against microbial strains.

Medicine

-

Therapeutic Potential :

- N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is under investigation for its potential use in developing new drugs targeting inflammatory diseases and infections.

- Its mechanism of action typically involves binding to specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may have anticancer properties, showing cytotoxic effects on various cancer cell lines.

- For instance, it has been reported to inhibit the growth of A549 and NCI-H1299 cell lines with IC50 values indicating significant potency.

Case Studies and Research Findings

Numerous studies have explored the pharmacological activities of pyrazole derivatives, including N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide:

- Anti-inflammatory Studies :

- Antimicrobial Testing :

- Anticancer Research :

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be analyzed through the lens of substituent effects, molecular weight, and synthetic pathways. Below is a comparative analysis with key examples from the literature, including the compound described in :

Table 1: Structural and Physicochemical Comparison

Key Findings:

Core Heterocycle Differences: The pyrazole core in the target compound is simpler compared to the fused pyrazolo[3,4-d]pyrimidine-chromenone system in Example 53. This difference impacts electronic properties and steric bulk, likely altering binding interactions in biological systems.

Substituent Effects: Halogenation: The dichlorophenyl group in the target compound provides stronger electron-withdrawing effects than the monofluorophenyl group in Example 53. This may enhance stability and receptor affinity in hydrophobic environments. Side Chains: The propyl/propoxy chains in the target compound increase lipophilicity (logP ~3.5–4.0, estimated) compared to Example 53’s polar sulfonamide and benzamide groups, which may improve membrane permeability but reduce solubility.

Synthetic Complexity: Example 53’s synthesis employs a palladium-catalyzed Suzuki coupling, a method common in medicinal chemistry for introducing aromatic diversity.

Biological Implications: While Example 53’s chromenone-pyrimidine hybrid structure suggests kinase or topoisomerase inhibition (common in anticancer agents), the dichlorophenyl-pyrazole scaffold in the target compound aligns with fungicides like penthiopyrad, which inhibit succinate dehydrogenase .

Biological Activity

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 356.2 g/mol

- CAS Number : 1013765-73-5

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide exhibits its biological effects primarily through interaction with specific enzymes and receptors. It is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and exhibiting potential therapeutic effects against various diseases.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, demonstrate significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |

| Pyrazole Derivative | Up to 85% at 10 µM | Up to 93% at 10 µM |

2. Antimicrobial Activity

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its antimicrobial properties. Certain pyrazole derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida species .

3. Anticancer Potential

Some pyrazole derivatives are being investigated for their anticancer potential. The inhibition of specific pathways involved in tumor growth and proliferation has been noted in several studies .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models of inflammation. The results indicated that compounds similar to N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide significantly reduced paw edema in rats compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of pyrazole derivatives against a range of pathogens. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.